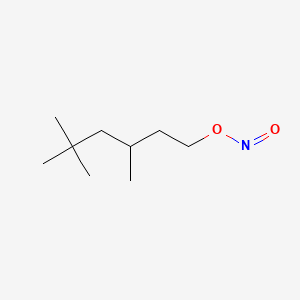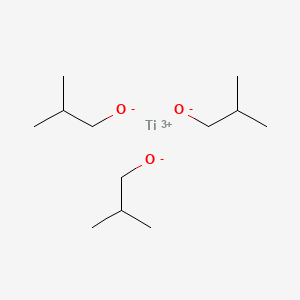
Titanium(3+) 2-methylpropanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Titanium(3+) 2-methylpropanolate typically involves the reaction of titanium(III) chloride with 2-methylpropanol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) center. The general reaction can be represented as: [ \text{TiCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(C}_4\text{H}_9\text{O)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium(3+) 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The alkoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or other alkoxides.
Major Products:
Oxidation: Titanium(IV) alkoxides.
Reduction: Reduced titanium species.
Substitution: New titanium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Titanium(3+) 2-methylpropanolate has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including coatings and composites .
Wirkmechanismus
The mechanism by which Titanium(3+) 2-methylpropanolate exerts its effects involves its ability to coordinate with various substrates, facilitating catalytic transformations. The titanium center acts as a Lewis acid, activating substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Comparison: Titanium(3+) 2-methylpropanolate is unique due to its titanium(III) oxidation state, which imparts different reactivity compared to titanium(IV) compounds. This lower oxidation state allows it to participate in redox reactions that titanium(IV) compounds cannot. Additionally, the 2-methylpropanolate ligands provide steric hindrance, influencing the compound’s reactivity and stability .
Eigenschaften
CAS-Nummer |
66087-02-3 |
|---|---|
Molekularformel |
C12H27O3Ti |
Molekulargewicht |
267.21 g/mol |
IUPAC-Name |
2-methylpropan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C4H9O.Ti/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
MBNTUQMIWMXTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



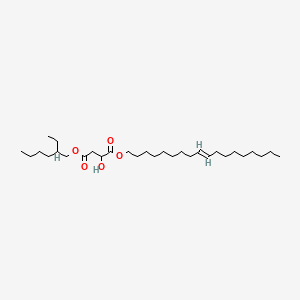



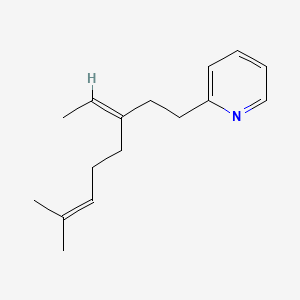
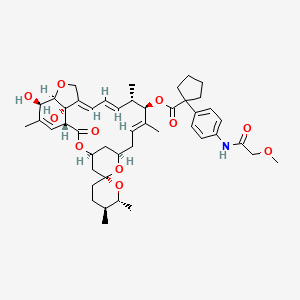
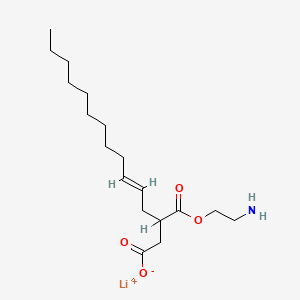
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

